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Compound of Interest

Compound Name: Elvitegravir-d8

Cat. No.: B12415032

Introduction

Elvitegravir is an integrase strand transfer inhibitor used in the treatment of HIV-1 infection.[1]
[2] Understanding its metabolic fate is critical for predicting drug-drug interactions, efficacy, and
potential toxicity. Elvitegravir is predominantly metabolized in the liver by cytochrome P450 3A4
(CYP3A4), with secondary contributions from UDP-glucuronosyltransferases UGT1A1 and
UGT1A3.[1][3][4][5][6] In vitro drug metabolism studies are essential for characterizing these
pathways.

The use of stable isotope-labeled compounds, such as Elvitegravir-d8, is a cornerstone of
modern drug metabolism research.[7] Elvitegravir-d8, a deuterated analog of Elvitegravir,
possesses nearly identical physicochemical properties to the parent drug but has a distinct
mass. This property makes it an ideal internal standard (I1S) for quantitative analysis using liquid
chromatography-mass spectrometry (LC-MS/MS).[8] Its use mitigates variability introduced
during sample preparation and analysis, such as extraction inconsistencies or ion suppression
in the mass spectrometer, thereby ensuring highly accurate and precise quantification of
Elvitegravir.[7]

Applications of Elvitegravir-d8

Elvitegravir-d8 is primarily utilized as an internal standard in the following key in vitro drug
metabolism assays:
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» Metabolic Stability Assays: To determine the intrinsic clearance (CLint) of Elvitegravir in liver
microsomes or hepatocytes. This involves monitoring the depletion of the parent drug
(Elvitegravir) over time.

o Metabolite Identification and Quantification: To accurately quantify the formation of
Elvitegravir's metabolites. The main metabolites, M1 and M4, are known to be less potent
than the parent compound.[9]

e Reaction Phenotyping: To identify the specific CYP isozymes responsible for Elvitegravir's
metabolism by using a panel of recombinant human CYP enzymes.

o CYP Inhibition Assays: To assess Elvitegravir's potential to inhibit major CYP enzymes (e.g.,
CYP3A4), which is crucial for predicting drug-drug interactions. In this context, Elvitegravir
can be used as a probe substrate, and Elvitegravir-d8 serves as the internal standard for
quantifying metabolite formation.

Below are detailed protocols for conducting these fundamental studies.

Metabolic Profile of Elvitegravir

Elvitegravir's metabolism is well-characterized, providing a basis for in vitro investigations. The
primary routes involve oxidation and glucuronidation.
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Caption: Metabolic pathways of Elvitegravir.

Table 1: Key Pharmacokinetic and Metabolic Properties of Elvitegravir
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Parameter Value | Description Reference

Cytochrome P450 3A4

Primary Metabolic Enzyme (CYP3AY) [31[4][5]
Secondary Metabolic Enzymes  UGT1A1, UGT1A3 [11[4115]
Plasma Protein Binding 98-99% [1][6]
Terminal Half-Life (boosted) Approx. 8.7 - 13.7 hours [1114]
Primary Route of Excretion Feces (~95%) [1][4]

Protocol 1: Metabolic Stability of Elvitegravir in
Human Liver Microsomes (HLM)

This protocol details the procedure for determining the in vitro half-life (t%2) and intrinsic
clearance (CLint) of Elvitegravir using HLM. Elvitegravir-d8 is used as the analytical internal

standard.
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Caption: Workflow for the microsomal stability assay.

. Materials and Reagents

Pooled Human Liver Microsomes (HLM)
Elvitegravir

Elvitegravir-d8 (Internal Standard)
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0.1 M Phosphate Buffer (pH 7.4)

NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-
6-phosphate dehydrogenase)

Acetonitrile (ACN), ice-cold

Dimethyl Sulfoxide (DMSO)

96-well incubation plates and collection plates
Incubator/shaker (37°C)

Centrifuge

. Experimental Procedure

Prepare Stock Solutions:
o Prepare a 10 mM stock solution of Elvitegravir in DMSO.
o Prepare a 10 mM stock solution of Elvitegravir-d8 in DMSO.

o Further dilute the Elvitegravir stock to create a 100 uM working solution in phosphate
buffer.

Set up Incubation Plate:[10][11]

[e]

Add phosphate buffer to each well.

[e]

Add the HLM suspension to achieve a final protein concentration of 0.5 mg/mL.[12][13]

o

Add the 100 uM Elvitegravir working solution to achieve a final substrate concentration of
1 uM.[12][14]

(¢]

Include control incubations: one without NADPH to check for non-enzymatic degradation
and one without Elvitegravir as a background control.[13]

Initiate the Reaction:
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o Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

o Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to
all wells (except the "-NADPH" control).

Time-Point Sampling:

o At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the
incubation mixture to a collection plate.[13]

o The collection plate should contain 2-3 volumes of ice-cold acetonitrile with the internal
standard (Elvitegravir-d8, e.g., at 100 nM final concentration) to terminate the reaction
and precipitate proteins.[10]

Sample Processing:

o Seal the collection plate and vortex thoroughly.

o Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
[10]

o Transfer the supernatant to a new plate for LC-MS/MS analysis.

. Data Analysis

LC-MS/MS Quantification: Analyze the samples to determine the peak area ratio of
Elvitegravir to Elvitegravir-d8 at each time point.

Calculate Percent Remaining:

o % Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time '0') * 100

Determine Half-Life (t%2):

o Plot the natural logarithm (In) of the % Remaining versus time.

o The slope of the linear regression line is the elimination rate constant (k).

o t% (min) = -0.693 / k
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e Calculate Intrinsic Clearance (CLint):

o CLint (uL/min/mg protein) = (0.693 / t%2) * (Incubation Volume / Protein Amount in mg)[11]

Table 2: Example Data Template for Microsomal Stability Assay

Peak Area Ratio
Time (min) % Remaining In(% Remaining)
(EVGIEVG-d8)

0 User Data 100 4.61

5 User Data Calculated Calculated
15 User Data Calculated Calculated
30 User Data Calculated Calculated
45 User Data Calculated Calculated
Result t% (min): CLint (uL/min/mg):

Protocol 2: CYP3A4 Inhibition Assay (IC50
Determination)

This protocol describes how to determine the concentration of a test compound that inhibits
50% (IC50) of Elvitegravir's metabolism by CYP3A4 in HLM. Elvitegravir serves as the probe
substrate.
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Caption: Workflow for CYP3A4 IC50 determination.

1. Materials and Reagents

e Same as Protocol 1, plus:

¢ Test Inhibitor Compound
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o Known CYP3A4 Inhibitor (e.g., Ketoconazole) as a positive control[15]
2. Experimental Procedure
e Prepare Solutions:

o Prepare serial dilutions of the test inhibitor and the positive control (Ketoconazole) in
buffer.

o Prepare working solutions of Elvitegravir (substrate), HLM, and NADPH as in Protocol 1.
The Elvitegravir concentration should be approximately at its Km for CYP3A4, if known, to
ensure sensitivity.

e Set up Incubation Plate:

o To each well of a 96-well plate, add:

HLM (final concentration ~0.2-0.5 mg/mL)

Phosphate buffer

Serial dilutions of the test inhibitor or positive control. Include a "no inhibitor" control (0%
inhibition).

Elvitegravir substrate.

e |nitiate and Run Reaction:

[e]

Pre-incubate the plate at 37°C for 5-10 minutes.
o Start the reaction by adding the NADPH regenerating system.

o Incubate for a fixed period (e.g., 10-15 minutes) that falls within the linear range of
metabolite formation (determined in preliminary experiments).

o Terminate the reaction by adding ice-cold acetonitrile containing Elvitegravir-d8 as the
internal standard.
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Sample Processing and Analysis:
o Process samples by centrifugation as described in Protocol 1.

o Analyze the supernatant by LC-MS/MS to quantify the formation of a major Elvitegravir
metabolite (e.g., M1) relative to the internal standard.

3. Data Analysis

Calculate Percent Inhibition:

o % Inhibition = [1 - (Metabolite in presence of Inhibitor / Metabolite in absence of Inhibitor)]
*100

Determine IC50:

o Plot the % Inhibition versus the logarithm of the inhibitor concentration.

o Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the
concentration of inhibitor that causes 50% inhibition of enzyme activity.

Table 3: Example Data Template for IC50 Determination

Inhibitor Conc. o Metabolite Peak o
(M) log(Inhibitor Conc.) e % Inhibition
0 (Control) N/A User Data 0

0.01 -2.00 User Data Calculated
0.1 -1.00 User Data Calculated

1 0.00 User Data Calculated
10 1.00 User Data Calculated
100 2.00 User Data Calculated

Calculated from curve

Result IC50 (uUM): it
i
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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